molecular formula C26H34F3N7O2 B4295601 2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol

2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol

Cat. No.: B4295601
M. Wt: 533.6 g/mol
InChI Key: AKPRRTFOJQTPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1-adamantylamine with piperazine to form an adamantyl-piperazine intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)aniline and 2-chloro-4,6-diamino-1,3,5-triazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol stands out due to its unique combination of an adamantyl group, a piperazine ring, and a trifluoromethoxyphenyl group. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[4-[4-(1-adamantyl)piperazin-1-yl]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F3N7O2/c27-26(28,29)38-21-3-1-20(2-4-21)31-23-32-22(30-5-10-37)33-24(34-23)35-6-8-36(9-7-35)25-14-17-11-18(15-25)13-19(12-17)16-25/h1-4,17-19,37H,5-16H2,(H2,30,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPRRTFOJQTPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)NCCO)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol
Reactant of Route 3
2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol
Reactant of Route 4
2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol
Reactant of Route 5
2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol
Reactant of Route 6
Reactant of Route 6
2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol

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